2-(Trimethylsilyl)cyclopent-2-en-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14OSi |
|---|---|
Molecular Weight |
154.28 g/mol |
IUPAC Name |
2-trimethylsilylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H14OSi/c1-10(2,3)8-6-4-5-7(8)9/h6H,4-5H2,1-3H3 |
InChI Key |
JREFDYKOYRJDQC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CCCC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Trimethylsilyl Cyclopent 2 En 1 One
De Novo Synthetic Routes and Precursor Utilization
The formation of the 2-(trimethylsilyl)cyclopent-2-en-1-one core from acyclic or different cyclic precursors involves powerful ring-closing reactions. These methods are valued for their ability to rapidly assemble the target's molecular architecture.
Intramolecular Cyclization Approaches
Intramolecular cyclizations are elegant strategies for forming cyclic compounds. For silylated cyclopentenones, the Nazarov cyclization and the Pauson-Khand reaction are particularly prominent.
The Nazarov cyclization is a Lewis or Brønsted acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones to produce cyclopentenones. organic-chemistry.orgwikipedia.org A key innovation for controlling the regioselectivity of the resulting double bond is the silicon-directed Nazarov cyclization. organic-chemistry.orgacs.org In this approach, a divinyl ketone bearing a trimethylsilyl (B98337) group at the β-position directs the elimination step to exclusively form the double bond at the C2-C3 position, a result of the silicon atom's ability to stabilize a β-carbocation (the β-silicon effect). organic-chemistry.org The reaction is typically promoted by a Lewis acid such as ferric chloride (FeCl₃). hawaii.edu The preparation of the required β-silyl-substituted divinyl ketone precursors is a critical aspect of this methodology. illinois.edu
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to generate an α,β-cyclopentenone, typically mediated by a cobalt-carbonyl complex like dicobalt octacarbonyl (Co₂(CO)₈). tcichemicals.comwikipedia.orgthieme-connect.de This reaction can be performed intermolecularly or intramolecularly. To synthesize the target compound, an intermolecular reaction between an alkene and a silyl-substituted alkyne, such as (trimethylsilyl)acetylene, can be employed. libretexts.org Alternatively, intramolecular variants using silyl-tethered enynes or silyl (B83357) enol ethers as the alkene component have been developed, offering excellent control and leading to highly functionalized cyclopentenone products. nih.govacs.orgdigitellinc.com
| Cyclization Method | Precursor Type | Typical Reagents | Key Feature |
| Silicon-Directed Nazarov Cyclization | β-Silyl divinyl ketone | Lewis Acid (e.g., FeCl₃) | Silyl group directs double bond placement. organic-chemistry.orghawaii.edu |
| Pauson-Khand Reaction (Intermolecular) | Alkene + Silyl-alkyne | Co₂(CO)₈, Promoter (e.g., NMO) | Convergent assembly of the cyclopentenone ring. libretexts.org |
| Pauson-Khand Reaction (Intramolecular) | Silyl-tethered enyne | Co₂(CO)₈, Promoter | Forms bicyclic silylated systems. digitellinc.com |
Annulation Strategies for Cyclopentenone Ring Formation
Annulation reactions construct a new ring onto an existing molecular framework. The Danheiser annulation is a powerful [3+2] annulation strategy for creating silylated five-membered rings. mit.edu
This reaction involves the Lewis acid-catalyzed reaction between an α,β-unsaturated ketone and a trialkylsilylallene. wikipedia.orgsynarchive.com The process is regiocontrolled and yields a highly functionalized trialkylsilylcyclopentene. wikipedia.org While this method directly produces the silylated cyclopentene (B43876) ring system, it does not yield the final enone. An additional oxidation step is required to introduce the carbonyl group at the C1 position, which is discussed in the following section.
| Annulation Reaction | Reactants | Catalyst | Product |
| Danheiser Annulation | α,β-Unsaturated Ketone + Trialkylsilylallene | Lewis Acid (e.g., TiCl₄) | Trialkylsilylcyclopentene wikipedia.orgsynarchive.com |
Oxidation Reactions of Silylated Cyclopentenes
The conversion of a 2-(trimethylsilyl)cyclopentene, such as that produced by the Danheiser annulation, into the target enone requires a selective oxidation. Allylic oxidation is a common method for converting an alkene into an enone. Reagents such as selenium dioxide (SeO₂) or transition metal-based systems can achieve this transformation. wpmucdn.com
Another relevant method is the Saegusa-Ito oxidation, which specifically converts silyl enol ethers into α,β-unsaturated carbonyl compounds using a stoichiometric amount of a palladium(II) salt, such as palladium(II) acetate. wpmucdn.com This would be applicable if the precursor is a silyl enol ether of a silylated cyclopentanone (B42830). Furthermore, the Fleming-Tamao oxidation provides a route to convert a carbon-silicon bond into a carbon-oxygen bond, which could be employed to install the ketone functionality after manipulation of the silyl group. nih.gov
| Oxidation Method | Substrate | Typical Reagents | Product |
| Allylic Oxidation | Allylic C-H bond in a silylated cyclopentene | SeO₂ or CrO₃ | α,β-Unsaturated enone wpmucdn.com |
| Saegusa-Ito Oxidation | Silyl enol ether of a silylated cyclopentanone | Pd(OAc)₂ | α,β-Unsaturated enone wpmucdn.com |
Strategies for Introduction of the Trimethylsilyl Group
An alternative synthetic logic involves introducing the trimethylsilyl group onto a pre-formed cyclopentane (B165970) or cyclopentenone ring. This can be achieved either by direct silylation or by utilizing building blocks that already contain the silicon moiety.
Directed Silylation of Cyclopentenone Precursors
Direct silylation methods begin with a cyclopentenone derivative and introduce the trimethylsilyl group at the C2 position. One effective strategy is the conjugate addition (or 1,4-addition) of a silyl nucleophile to an α,β-unsaturated cyclopentenone. libretexts.org This is often accomplished using a silylcuprate reagent, generated in situ from a silyllithium compound and a copper(I) salt. Catalytic enantioselective methods for silyl conjugate additions have also been developed using copper complexes with chiral N-heterocyclic carbene ligands. nih.gov
Another approach involves the generation of a specific enolate from a cyclopentanone, which is then trapped with an electrophilic silicon source like trimethylsilyl chloride. For instance, trapping the enolate of a 2-halocyclopentanone with trimethylsilyl chloride, followed by elimination of the halide, can yield the desired product.
Silyl-Functionalized Building Blocks in Cyclization Reactions
As previously mentioned in section 2.1.1, several powerful cyclization reactions rely on silylated starting materials. The silicon-directed Nazarov cyclization requires a β-(trimethylsilyl)divinyl ketone. organic-chemistry.orgillinois.edu The Pauson-Khand reaction can be effectively carried out using (trimethylsilyl)acetylene as the alkyne component. libretexts.org Furthermore, recent advances have shown that silyl enol ethers can act as competent alkene partners in intramolecular Pauson-Khand reactions, leading to oxygenated cyclopentenones that retain the silyl group. nih.govacs.org The Danheiser annulation also falls into this category, as it employs a trialkylsilylallene as a key silyl-functionalized building block. wikipedia.orgmit.edu
| Silylated Building Block | Synthetic Methodology | Resulting Intermediate/Product |
| β-(Trimethylsilyl)divinyl ketone | Silicon-Directed Nazarov Cyclization | This compound organic-chemistry.org |
| (Trimethylsilyl)acetylene | Intermolecular Pauson-Khand Reaction | This compound libretexts.org |
| Trialkylsilylallene | Danheiser Annulation | Trialkylsilylcyclopentene wikipedia.org |
| Silyl enol ether | Intramolecular Pauson-Khand Reaction | Functionalized silylated cyclopentenone nih.govacs.org |
Stereocontrolled Synthesis of Enantiopure this compound Analogues
The generation of enantiomerically pure cyclopentenones is a significant focus in organic synthesis due to their role as versatile building blocks for a variety of bioactive molecules. acs.org The stereocontrolled synthesis of analogues of this compound involves several advanced methodologies designed to control the three-dimensional arrangement of atoms.
Asymmetric Induction in Cyclopentenone Formation
Asymmetric induction in the formation of the cyclopentenone ring is a powerful strategy to establish chirality. A notable example is the silicon-directed Nazarov cyclization, a 4π-electrocyclization reaction that constructs the cyclopentenone framework. In this reaction, the presence of a silicon group on the dienone substrate plays a crucial role in stabilizing the β-carbocation intermediate, which in turn dictates the position of the double bond in the final product. nih.gov This directing effect allows for the synthesis of chiral cyclopentenones with a structural diversity that is not readily achievable through other catalytic enantioselective methods. nih.gov
A highly enantioselective silicon-directed Nazarov reaction has been developed using a cooperative catalytic system composed of a Lewis acid and a chiral Brønsted acid. nih.gov This dual-catalyst system has proven effective in promoting the proton transfer reaction of the enol intermediate, leading to a high degree of asymmetric induction. nih.gov This method provides an effective pathway to multifunctionalized cyclopentenones with excellent regio- and stereoselectivity, expanding the utility of the Nazarov cyclization in asymmetric synthesis. nih.gov
Chiral Auxiliary Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgorgsyn.org This approach is particularly valuable when catalytic asymmetric methods are not available or are less effective. thieme-connect.com The general strategy involves the covalent attachment of the chiral auxiliary to the starting material, followed by one or more diastereoselective transformations, and concluding with the removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.orgorgsyn.org
While direct applications of chiral auxiliaries for the synthesis of this compound are not extensively documented, the principle has been successfully applied to the synthesis of other chiral cyclopentenones. For instance, menthol (B31143) has been used as a chiral auxiliary to create a mixture of separable diastereomers of a cyclopentenone intermediate, which was then elaborated to the desired enantiopure product. acs.org In another example, a chiral oxazolidinone auxiliary was employed to control the torquoselectivity during a Nazarov cyclization, demonstrating the influence of the auxiliary on the stereochemical course of the ring-forming step. acs.org These examples underscore the potential of chiral auxiliaries to control the stereochemistry in the synthesis of complex cyclopentenone structures, a strategy that could be adapted for silylated analogues. The choice of auxiliary is critical, with factors such as steric and electronic properties of the substituents influencing the outcome of the cyclization. acs.org
Enantioselective Catalysis in Silylated Cyclopentenone Synthesis
Enantioselective catalysis offers a highly efficient route to chiral molecules, often with high enantioselectivities and good yields. For the synthesis of silylated cyclopentenones, several catalytic strategies have been explored.
The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a powerful method for constructing cyclopentenones. sigmaaldrich.com The intramolecular version of this reaction is particularly useful for creating fused bicyclic systems. wikipedia.org The development of catalytic asymmetric Pauson-Khand reactions using chiral transition metal complexes has significantly advanced the field. wikipedia.org For instance, chiral titanocene (B72419) complexes have been employed for the enantioselective intramolecular synthesis of various bicyclo[3.3.0]octenones. wikipedia.org The mechanism is believed to involve the formation of a metallacyclopentene intermediate, followed by CO insertion and reductive elimination to furnish the bicyclic cyclopentenone. wikipedia.org The use of silyl enol ethers as alkene partners in cobalt-mediated intramolecular Pauson-Khand reactions has been shown to produce synthetically valuable oxygenated cyclopentenone products. researchgate.net
Another significant advancement is the enantioselective silicon-directed Nazarov cyclization, which utilizes a cooperative catalytic system of a Lewis acid (e.g., Zn(OTf)₂) and a chiral Brønsted acid. nih.gov This method has demonstrated high yields and enantioselectivities in the synthesis of chiral cyclopentenones. nih.gov The reaction conditions are typically mild, and a variety of substrates can be used. nih.gov
| Catalytic System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Lewis Acid (e.g., Zn(OTf)₂) + Chiral Brønsted Acid | Silicon-Directed Nazarov Cyclization | High enantioselectivity; silicon group directs double bond position. | nih.gov |
| Chiral Titanocene Complex | Asymmetric Pauson-Khand Reaction | Effective for intramolecular cyclization of 1,6-enynes. | wikipedia.org |
| Cobalt-mediated | Pauson-Khand Reaction of Silyl Enol Ethers | Produces oxygenated cyclopentenone products. | researchgate.net |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and enhance sustainability. cmu.edu These principles include the prevention of waste, maximizing atom economy, and the use of safer solvents and catalysts. cmu.edu
Solvent-Free Reactions and Aqueous Media
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. nih.gov Solvent-free reactions, conducted by grinding or heating reactants together without a solvent, can lead to improved efficiency, higher yields, and simpler purification processes. ucsd.edu For example, the synthesis of β-enaminones has been successfully achieved under solvent-free conditions using a PPA-SiO₂ catalyst, resulting in good to excellent yields. nih.gov While specific solvent-free syntheses of this compound are not widely reported, this approach represents a significant opportunity for greening its production.
The use of aqueous media is another green alternative to organic solvents. Water is non-toxic, non-flammable, and inexpensive. While the solubility of many organic compounds in water can be a challenge, the use of co-solvents or phase-transfer catalysts can facilitate reactions in aqueous environments. For instance, the synthesis of cyclopentanone from furfural (B47365) has been achieved through selective aqueous phase hydrogenation. nih.gov
Catalyst Systems for Enhanced Sustainability
The development of sustainable catalyst systems is a cornerstone of green chemistry. This involves replacing hazardous or precious metal catalysts with more environmentally benign and abundant alternatives. There is a significant movement away from precious metals like platinum and palladium towards catalysts based on earth-abundant metals such as iron and copper for reactions like hydrosilylation.
Recent research has demonstrated the use of an air- and water-stable cobalt-based catalyst for the dehydrogenative coupling of hydrosilanes and terminal alkenes in green solvents like alcohols. This methodology allows for the one-pot synthesis of a wide range of alkoxy-substituted silanes under mild conditions with low catalyst loading, coupled with the production of hydrogen. The selectivity of this process can be controlled by adjusting the water content in the alcohol medium. Such catalytic systems, which are prepared from inexpensive and commercially available starting materials, offer a sustainable pathway for the synthesis of silicon precursors that could be utilized in the production of compounds like this compound.
| Green Chemistry Approach | Description | Potential Application to Target Compound | Reference |
|---|---|---|---|
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often with grinding or heating. | Could simplify purification and reduce waste in the synthesis of this compound. | ucsd.edu |
| Aqueous Media | Utilizing water as the reaction solvent, often with co-solvents or phase-transfer catalysts. | Aqueous phase hydrogenation is a known green method for related ketone syntheses. | nih.gov |
| Sustainable Catalysts | Employing catalysts based on earth-abundant, less toxic metals (e.g., Fe, Co, Cu). | Cobalt-based catalysts have been developed for the sustainable synthesis of silicon precursors. |
Reactivity and Chemical Transformations of 2 Trimethylsilyl Cyclopent 2 En 1 One
Nucleophilic Conjugate Addition Reactions (Michael Additions)
Nucleophilic conjugate addition is a key reaction for α,β-unsaturated carbonyls. In this process, a nucleophile attacks the electrophilic β-carbon of the enone system. This reactivity is dictated by the polarization of the conjugated system, which extends the electrophilic character of the carbonyl carbon to the β-carbon. For 2-(trimethylsilyl)cyclopent-2-en-1-one, the trimethylsilyl (B98337) group plays a crucial role in directing the outcome of these additions.
Carbon-Nucleophile Additions to the Silylated Enone
The formation of new carbon-carbon bonds via conjugate addition is a powerful tool in constructing complex molecular skeletons. The reaction of this compound with various carbon-based nucleophiles has been a subject of synthetic exploration.
Organometallic reagents are a staple in carbon-carbon bond formation. However, their addition to α,β-unsaturated systems can proceed via either 1,2-addition (to the carbonyl carbon) or 1,4-addition (conjugate addition). The choice between these pathways is influenced by the nature of the metal, the nucleophile, and the substrate.
Organocopper Reagents: Often referred to as Gilman reagents (lithium dialkylcuprates, R₂CuLi), organocuprates are known for their strong preference for 1,4-conjugate addition to enones. acs.orgresearchgate.net This is attributed to the "softer" nature of these reagents compared to "harder" organolithium or Grignard reagents. The reaction of organocuprates with silylated cyclopentenones is a method employed in the synthesis of complex molecules, such as prostaglandins (B1171923). masterorganicchemistry.com The addition of Lewis acids like trimethylsilyl chloride (TMSCl) can further accelerate these 1,4-addition reactions. acs.org
Organolithium Reagents: In contrast to organocuprates, organolithium reagents typically favor 1,2-addition to the carbonyl group of enones. organic-chemistry.orgwikipedia.orgnih.gov However, reaction conditions can be tuned to favor the 1,4-addition pathway. For enone substrates, while most highly reactive organolithium species favor 1,2-addition, various strategies exist to promote conjugate addition. organic-chemistry.org
Organozinc Reagents: Organozinc reagents, often used in Negishi coupling and Reformatsky reactions, can also participate in conjugate additions. Their reactivity is generally milder than that of organolithiums or Grignards. Uncatalyzed conjugate addition of organozinc halides to enones has been achieved, with the solvent playing a crucial role in the reaction's success. google.comthegoodscentscompany.com These reactions can be used in multicomponent sequences, for instance, a conjugate addition followed by an aldol or Mannich reaction. acs.org
| Reagent Type | Predominant Addition Mode | Notes |
| Organocopper (Gilman) | 1,4-Conjugate Addition | Preferred for creating C-C bonds at the β-position of enones. acs.orgresearchgate.net |
| Organolithium | 1,2-Direct Addition | Conditions can be modified to favor 1,4-addition. organic-chemistry.org |
| Organozinc | 1,4-Conjugate Addition | Generally requires specific conditions or catalysts. google.comthegoodscentscompany.com |
Enolates, derived from carbonyl compounds, are classic carbon nucleophiles for Michael additions. wikipedia.orgnih.gov The reaction involves the 1,4-addition of the enolate to an α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl compound. Silyl (B83357) enol ethers, which are stable, isolable forms of enolates, can also act as nucleophiles in conjugate additions, often activated by a Lewis acid in what is known as the Mukaiyama-Michael addition.
Detailed studies on the addition of specific enolates or silyl enol ethers to this compound are highly specific and depend on the desired synthetic outcome. The steric bulk of the trimethylsilyl group on the enone and the nature of the incoming enolate are critical factors determining the reaction's feasibility and stereochemical outcome.
The cyanide ion (CN⁻) is another effective carbon nucleophile for conjugate addition reactions, leading to the formation of β-cyanoketones. These products are valuable synthetic intermediates. The addition is typically reversible, and thus under thermodynamic control, favoring the 1,4-adduct.
Nitronate anions, generated from nitroalkanes, also serve as potent nucleophiles in Michael additions. The conjugate addition of a nitronate to an enone yields a γ-nitro ketone. These reactions are synthetically useful as the nitro group can be subsequently transformed into other functional groups. The addition of silylated nitronates to enones can be catalyzed by fluoride (B91410) sources.
Heteroatom-Nucleophile Additions
The introduction of heteroatoms such as nitrogen into the cyclopentanone (B42830) framework can be achieved through the conjugate addition of heteroatom-based nucleophiles.
Amines are common heteroatom nucleophiles that readily undergo conjugate addition to α,β-unsaturated carbonyls, a reaction known as the aza-Michael addition. This reaction is a fundamental method for synthesizing β-amino carbonyl compounds. Weaker bases, such as amines, typically undergo reversible 1,2-addition, allowing the thermodynamically favored 1,4-addition product to dominate. The addition of both aromatic and aliphatic amines can be catalyzed by trimethylsilyl chloride (TMSCl) under solvent-free conditions. The development of enantioselective organocatalytic amine conjugate additions has been a significant area of research.
Amide anions can also act as nucleophiles in conjugate additions, though they are less commonly used than amines. The activation of amides is often required to enhance their nucleophilicity.
| Nucleophile | Product Type | Key Features |
| Enolate / Silyl Enol Ether | 1,5-Dicarbonyl Compound | Fundamental C-C bond-forming reaction. nih.gov |
| Cyanide (CN⁻) | β-Cyanoketone | Thermodynamically controlled addition. |
| Nitronate (from R-NO₂) | γ-Nitroketone | Product offers versatility for further transformations. |
| Amine (R₂NH) | β-Amino Carbonyl | Aza-Michael addition, often reversible. |
Thiol and Alcohol Additions
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. In the case of this compound, the electrophilicity of the β-carbon is influenced by the electron-donating or -withdrawing nature of the trimethylsilyl group, which can affect the rate and efficiency of thiol and alcohol additions.
Research into the thia-Michael addition to cyclic enones has shown that the reaction is a powerful tool for the formation of C-S bonds. While specific studies on this compound are not extensively detailed in readily available literature, the general mechanism involves the activation of the thiol to a more nucleophilic thiolate, which then attacks the β-carbon of the enone. The reaction can be catalyzed by both bases and acids. Base catalysis proceeds by deprotonating the thiol, thereby increasing its nucleophilicity.
The addition of alcohols, or oxa-Michael addition, to α,β-unsaturated carbonyls is also a well-established transformation. Generally, alcohols are less nucleophilic than thiols, and their addition to enones often requires catalysis. The trimethylsilyl group on the cyclopentenone ring can play a role in modulating the reactivity of the double bond towards such nucleophiles.
Stereocontrol and Regioselectivity in Michael Additions
The Michael addition is a cornerstone of organic synthesis for the formation of 1,5-dicarbonyl compounds and related structures. When applied to substituted cyclic enones like this compound, questions of stereocontrol and regioselectivity become paramount. The trimethylsilyl group exerts a significant steric and electronic influence on the approaching nucleophile, directing the stereochemical outcome of the addition.
Regioselectivity: In the context of this compound, the addition of a nucleophile is expected to occur exclusively at the β-position (C-3) relative to the carbonyl group, which is the characteristic regioselectivity of Michael additions. The silicon substituent at the α-position (C-2) sterically hinders attack at that site and electronically influences the polarization of the double bond, reinforcing the inherent electrophilicity of the β-carbon.
Stereocontrol: The facial selectivity of the nucleophilic attack on the planar cyclopentenone ring is a key aspect of stereocontrol. The bulky trimethylsilyl group can effectively block one face of the ring, leading to a diastereoselective addition of the nucleophile from the less hindered face. The degree of stereocontrol is dependent on the nature of the nucleophile, the reaction conditions, and the presence of any chiral catalysts or auxiliaries. In the absence of specific literature data for this exact substrate, general principles suggest that the silyl group would direct incoming nucleophiles to the trans position relative to the silyl group.
| Nucleophile (Nu) | Expected Major Diastereomer | Factors Influencing Stereoselectivity |
| Thiolate (RS⁻) | trans-3-thio-2-(trimethylsilyl)cyclopentan-1-one | Steric hindrance from the trimethylsilyl group. |
| Alkoxide (RO⁻) | trans-3-alkoxy-2-(trimethylsilyl)cyclopentan-1-one | Steric hindrance from the trimethylsilyl group. |
| Enolate | trans-3-alkyl-2-(trimethylsilyl)cyclopentan-1-one | Steric hindrance, chelation control with Lewis acids. |
Cycloaddition Reactions
Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful methods for the construction of cyclic systems. This compound, with its electron-deficient double bond, is an excellent candidate to act as a dienophile in these transformations.
Diels-Alder Reactions with this compound as Dienophile
The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene to a dienophile to form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, a role fulfilled by the ketone functionality in this compound. The trimethylsilyl group further modifies the electronic properties and steric environment of the dienophile.
Intermolecular Diels-Alder Reactions with Various Dienes
In intermolecular Diels-Alder reactions, this compound can react with a variety of dienes to produce bicyclic adducts. The reaction's efficiency and selectivity are influenced by the electronic nature of the diene and the reaction conditions, including temperature and the use of Lewis acid catalysts. Lewis acid coordination to the carbonyl oxygen further increases the dienophile's reactivity and can enhance stereoselectivity.
While specific data for this compound is scarce, studies on similar silylated dienophiles show a strong preference for specific stereochemical outcomes.
| Diene | Catalyst | Expected Product | Diastereoselectivity |
| 1,3-Butadiene | Thermal | 7a-(Trimethylsilyl)-3a,4,7,7a-tetrahydro-1H-inden-5(6H)-one | High endo selectivity expected |
| Cyclopentadiene | Lewis Acid (e.g., TiCl₄) | Tricyclic adduct | High endo selectivity and facial selectivity |
| Danishefsky's Diene | Thermal/Lewis Acid | Functionalized bicyclic adduct | High regioselectivity expected |
Intramolecular Diels-Alder Variants
The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the synthesis of complex polycyclic molecules. In this variant, the diene and dienophile are tethered within the same molecule. Substrates for IMDA reactions can be prepared from this compound by attaching a diene-containing side chain, typically at the 3- or 4-position of the cyclopentenone ring.
The stereochemical outcome of the IMDA reaction is highly predictable and is largely controlled by the geometry of the transition state, which is constrained by the tether connecting the diene and dienophile. The formation of fused or bridged ring systems is possible, with the outcome depending on the length and nature of the tether. The silicon tethered intramolecular Diels-Alder reaction is a known strategy, although specific examples starting from this exact cyclopentenone are not prominently documented.
Chemo-, Regio-, and Stereoselectivity Profiles
The selectivity of Diels-Alder reactions involving this compound is a critical aspect of its synthetic utility.
Chemoselectivity: In molecules with multiple reactive sites, the Diels-Alder reaction can proceed selectively at the silylated enone double bond due to its activation by the carbonyl group.
Regioselectivity: When reacting with unsymmetrical dienes, the cycloaddition can lead to two different regioisomers. The regiochemical outcome is governed by the electronic effects of the substituents on both the diene and the dienophile. For a typical electron-rich diene, the "ortho" or "para" adduct is generally favored over the "meta" adduct. The trimethylsilyl group can further influence this preference.
Stereoselectivity: The Diels-Alder reaction is highly stereospecific with respect to the dienophile; the stereochemistry of the substituents on the double bond is retained in the product. Furthermore, the reaction is stereoselective, with a general preference for the endo transition state, which is favored by secondary orbital interactions. The trimethylsilyl group can influence the endo/exo selectivity due to steric hindrance. In Lewis acid-catalyzed reactions, the stereoselectivity is often enhanced. The facial selectivity of the cycloaddition to the cyclopentenone ring is also controlled by the bulky silyl group, which typically directs the diene to the opposite face.
[2+2] Cycloadditions to the α,β-Unsaturated Ketone Moiety
The α,β-unsaturated ketone system in this compound is a suitable substrate for [2+2] photocycloaddition reactions with alkenes. wikipedia.orgresearchgate.net These reactions are initiated by the photoexcitation of the enone to a singlet excited state, which then undergoes intersystem crossing to a more stable triplet state. wikipedia.org This excited triplet enone subsequently interacts with a ground-state alkene to form a triplet diradical intermediate, which, after spin inversion, closes to form a cyclobutane (B1203170) ring. wikipedia.orgillinois.edu
The regiochemistry of the cycloaddition is highly dependent on the electronic nature of the alkene partner.
Electron-rich alkenes typically lead to the formation of head-to-tail adducts.
Electron-deficient alkenes tend to yield head-to-head products. illinois.edu
The stereochemistry of the resulting bicyclic system is influenced by the approach of the alkene to the cyclopentenone ring. The reaction generally favors the formation of the less sterically hindered product. The presence of the bulky trimethylsilyl group is expected to direct the incoming alkene to the opposite face of the ring, leading to a high degree of stereocontrol.
| Alkene Type | Reactant | Expected Major Product | Regiochemistry |
|---|---|---|---|
| Electron-Rich | Alkene with electron-donating group (e.g., Enol ether) | Head-to-Tail Adduct | The more nucleophilic carbon of the alkene bonds to the β-carbon of the enone. |
| Electron-Deficient | Alkene with electron-withdrawing group (e.g., Acrylonitrile) | Head-to-Head Adduct | The more electrophilic carbon of the alkene bonds to the β-carbon of the enone. |
1,3-Dipolar Cycloadditions
The carbon-carbon double bond in this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, providing a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.orgnih.gov Common 1,3-dipoles used in these reactions include nitrile oxides and azides.
The reaction with a nitrile oxide (R-C≡N⁺-O⁻) leads to the formation of a 2-isoxazoline ring. mdpi.comchem-station.com The regioselectivity of this addition is governed by both steric and electronic factors, as described by frontier molecular orbital (FMO) theory. mdpi.com The trimethylsilyl group exerts a significant directing effect, sterically hindering the approach of the dipole to the C2 position and electronically influencing the orbital coefficients of the double bond. This typically results in the formation of a single major regioisomer where the oxygen atom of the nitrile oxide adds to the C3 carbon of the cyclopentenone ring.
Similarly, the reaction with an organic azide (R-N₃) yields a triazoline ring, which can subsequently be converted to other useful nitrogen-containing compounds. The trimethylsilyl group again plays a crucial role in directing the regiochemical outcome of the cycloaddition. researchgate.net
| 1,3-Dipole | Reagent Example | Product Class | Key Feature |
|---|---|---|---|
| Nitrile Oxide | Benzonitrile oxide | Isoxazoline | Forms a C-O and a C-C bond, creating a five-membered ring containing nitrogen and oxygen. |
| Azide | Benzyl azide | Triazoline | Forms two C-N bonds, creating a five-membered ring with three nitrogen atoms. |
Electrophilic Additions to the Carbon-Carbon Double Bond
Halogenation Reactions
The double bond of this compound is susceptible to electrophilic attack by halogens, such as bromine (Br₂), or other brominating agents like N-Bromosuccinimide (NBS). masterorganicchemistry.com The reaction with Br₂ typically results in the anti-addition of two bromine atoms across the double bond, leading to a dibrominated cyclopentanone. The stereochemistry of the product is dictated by the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the face opposite to the initial bromine addition.
When using NBS, the reaction outcome can be influenced by the reaction conditions. In the presence of a radical initiator, NBS can effect allylic bromination at the C5 position. masterorganicchemistry.com However, in polar, protic solvents, NBS can act as a source of electrophilic bromine, leading to the formation of bromohydrins if water is present.
Hydroboration and Oxymetallation Reactions
Hydroboration-oxidation and oxymercuration-demercuration are two-step methods to achieve the hydration of the double bond with complementary regioselectivity.
Hydroboration-Oxidation: This reaction sequence results in the anti-Markovnikov addition of water across the double bond. wikipedia.orgchemistrytalk.org In the first step, a borane (B79455) reagent (e.g., BH₃·THF) adds across the alkene. The boron atom, being the electrophilic species, adds to the less sterically hindered carbon, while the hydride adds to the more substituted carbon. For this compound, the bulky trimethylsilyl group at C2 directs the boron to add to the C3 position. The addition occurs in a syn fashion, with both the boron and hydrogen atoms adding to the same face of the ring. wikipedia.orgnih.gov Subsequent oxidation with hydrogen peroxide in a basic solution replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. wikipedia.org
Oxymercuration-Demercuration: This method achieves the Markovnikov addition of water. wikipedia.orgmasterorganicchemistry.com The reaction is initiated by the electrophilic attack of the mercuric acetate [Hg(OAc)₂] on the double bond to form a cyclic mercurinium ion intermediate. wikipedia.org Water then attacks the more substituted carbon (C2), which can better stabilize a partial positive charge, from the side opposite to the mercury-containing group (anti-addition). The final step is the reductive removal of the mercury group with sodium borohydride (B1222165) (NaBH₄), which replaces it with a hydrogen atom. wikipedia.orgmasterorganicchemistry.com This sequence avoids the carbocation rearrangements that can occur in acid-catalyzed hydration. masterorganicchemistry.com
| Reaction | Reagents | Regioselectivity | Stereochemistry of Addition | Resulting Alcohol |
|---|---|---|---|---|
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Anti-Markovnikov (OH on C3) | Syn-addition | 3-Hydroxy-2-(trimethylsilyl)cyclopentan-1-one |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Markovnikov (OH on C2) | Anti-addition | 2-Hydroxy-2-(trimethylsilyl)cyclopentan-1-one |
Reactions Involving the Carbonyl Group
Reductions of the Carbonyl Functionality
The reduction of the carbonyl group in α,β-unsaturated ketones like this compound can proceed via two main pathways: 1,2-addition to yield an allylic alcohol, or 1,4-addition (conjugate addition) to give a saturated ketone. The choice of reducing agent is critical in controlling the outcome.
Standard reduction with sodium borohydride (NaBH₄) in an alcohol solvent often gives a mixture of 1,2- and 1,4-addition products, though 1,4-addition can be favored. The hydride acts as a soft nucleophile, preferentially attacking the soft electrophilic β-carbon of the enone system.
For selective 1,2-reduction, the Luche reduction is highly effective. wikipedia.org This method employs NaBH₄ in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in methanol (B129727). wikipedia.orgchem-station.com The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and making it a "harder" electrophile. This promotes the direct attack of the hydride at the carbonyl carbon (a hard-hard interaction), leading exclusively to the formation of the corresponding allylic alcohol, 2-(trimethylsilyl)cyclopent-2-en-1-ol. wikipedia.orgchem-station.com The stereochemical outcome of the reduction, forming either the cis or trans diastereomer of the alcohol, is influenced by the steric environment around the carbonyl group, with the hydride typically attacking from the less hindered face. scielo.brscielo.br
| Reaction Conditions | Major Pathway | Product |
|---|---|---|
| NaBH₄, Methanol | 1,4-Addition (Conjugate Reduction) | 2-(Trimethylsilyl)cyclopentan-1-one |
| NaBH₄, CeCl₃, Methanol (Luche Reduction) | 1,2-Addition | 2-(Trimethylsilyl)cyclopent-2-en-1-ol |
Nucleophilic Additions to the Carbonyl Carbon
Grignard reagents (RMgX) and organolithium reagents (RLi) readily add to the carbonyl carbon of this compound in a 1,2-addition fashion. This reaction provides a direct route to tertiary cyclopentenols. The stereoselectivity of these additions is again influenced by the steric bulk of the trimethylsilyl group, with the nucleophile preferentially attacking from the face opposite to the silyl group. This leads to the formation of the trans diastereomer as the major product.
Table 2: Nucleophilic Addition of Organometallic Reagents
| Reagent | Product |
|---|---|
| Methylmagnesium bromide (CH₃MgBr) | 1-Methyl-2-(trimethylsilyl)cyclopent-2-en-1-ol |
The carbonyl group of this compound can be converted to an exocyclic double bond through Wittig and Horner-Wadsworth-Emmons (HWE) reactions. The Wittig reaction, employing a phosphorus ylide (Ph₃P=CHR), allows for the introduction of a variety of substituents at the former carbonyl position. The HWE reaction, which utilizes a phosphonate (B1237965) carbanion, is a common alternative and often provides better yields and stereoselectivity, typically favoring the formation of the (E)-alkene.
Transformations of the Trimethylsilyl Group
Desilylation Strategies and Protocols
The trimethylsilyl group in this compound and its derivatives can be selectively removed under various conditions. This desilylation is a key transformation, as it allows for the introduction of other functional groups or the generation of an unsubstituted cyclopentenone.
Protodesilylation, the replacement of the silyl group with a proton, is a common desilylation strategy. This can be achieved under acidic or basic conditions. Treatment with acids such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a suitable solvent can effectively cleave the carbon-silicon bond.
Alternatively, fluoride-based reagents are highly effective for desilylation due to the high affinity of fluorine for silicon. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are widely used for this purpose. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF).
Table 3: Desilylation Protocols
| Reagent | Conditions | Product |
|---|---|---|
| Hydrochloric Acid (HCl) | Methanol, room temperature | Cyclopent-2-en-1-one |
Silyl Group Migration and Rearrangements
Silyl groups are known to undergo intramolecular migrations under various conditions. One of the most well-known examples is the Brook rearrangement, which involves the anionic 1,2-migration of a silyl group from a carbon atom to an oxygen atom. organic-chemistry.orgwikipedia.org This rearrangement is driven by the formation of the thermodynamically stable silicon-oxygen bond organic-chemistry.orggelest.com. While the classic Brook rearrangement occurs from an α-silyl carbinol, related migrations are possible. For this compound, a nucleophilic attack at the carbonyl carbon could potentially induce a subsequent C→O silyl shift, although this is less common for enones.
Under basic conditions, intermolecular silyl migrations have also been observed, where a silyl group can be transferred from one molecule to another researchgate.net. Furthermore, thermal or photochemical conditions can promote [1,n]-silyl shifts in conjugated systems. The specific rearrangement pathways for this compound would depend heavily on the reaction conditions and the presence of catalysts or other reagents.
Role of the Silyl Group in Directing Stereoselectivity and Reactivity
The trimethylsilyl group at the C2 position plays a crucial role in controlling the reactivity and stereoselectivity of reactions involving the cyclopentenone ring.
Steric Hindrance: The bulky trimethylsilyl group provides significant steric hindrance on one face of the molecule. In nucleophilic conjugate additions (Michael additions), this steric bulk directs the incoming nucleophile to the face of the ring opposite the silyl group. This leads to a high degree of diastereoselectivity in the formation of 3-substituted cyclopentanones. For example, the addition of organocuprates or other soft nucleophiles is expected to occur anti to the silyl group. wikipedia.org
Electronic Effects: The silyl group influences the electronic nature of the enone system. As a silicon atom is electropositive relative to carbon, it can stabilize a partial positive charge on the β-carbon (C3) through hyperconjugation, potentially enhancing the electrophilicity of the double bond for conjugate addition. In cycloaddition reactions, such as the Diels-Alder reaction, the electron-donating nature of the silyl group modifies the energy levels of the dienophile's frontier molecular orbitals, affecting reactivity and regioselectivity. wikipedia.orgmychemblog.com
| Reaction Type | Nucleophile/Reagent | Expected Stereochemical Outcome | Reference Principle |
|---|---|---|---|
| Conjugate Addition | Gilman Reagents (R₂CuLi) | Addition to C3, anti to the TMS group | nih.gov |
| Epoxidation | m-CPBA | Epoxidation of the double bond, anti to the TMS group | General Steric Control |
| Diels-Alder Reaction | Cyclopentadiene | Cycloaddition with facial selectivity influenced by the TMS group | libretexts.org |
Metal-Catalyzed Cross-Coupling Reactions
The vinylsilane functionality in this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds at the C2 position.
Potential for Cross-Coupling Reactions with Activated C-Si Bonds
The C-Si bond of vinylsilanes can be activated for cross-coupling in the presence of a palladium catalyst and an activator, typically a fluoride source. This reaction is known as the Hiyama coupling. wikipedia.orgorganic-chemistry.org The fluoride activator (e.g., TBAF) coordinates to the silicon atom, forming a hypervalent silicate, which is more reactive towards transmetalation with the palladium(II) center in the catalytic cycle. organic-chemistry.org This allows for the coupling of the vinyl group with a variety of organic halides or triflates (R-X).
A fluoride-free variant, the Hiyama-Denmark coupling, uses a silanol or is activated by a base and is also a viable pathway. organic-chemistry.org These reactions are valued for their tolerance of various functional groups and the low toxicity of the silicon byproducts. semanticscholar.org
| Coupling Partner (R-X) | Catalyst | Activator | Product |
|---|---|---|---|
| Aryl iodide (Ar-I) | Pd(PPh₃)₄ | TBAF | 2-Arylcyclopent-2-en-1-one |
| Vinyl bromide (R-CH=CH-Br) | Pd(OAc)₂ / Ligand | TBAF | 2-Vinylcyclopent-2-en-1-one |
| Alkenyl triflate | PdCl₂(dppf) | TASF | 2-Alkenylcyclopent-2-en-1-one |
Functionalization at Other Ring Positions via Enolate Chemistry
While the silyl group directs reactivity at the C2 and C3 positions, functionalization at the C5 position is accessible through enolate chemistry. The presence of the carbonyl group allows for deprotonation at the α'-carbon (C5) to form an enolate. Under thermodynamic control (e.g., using a weaker base like NaH or KH), the more substituted and thermodynamically stable enolate is formed by removing a proton from C5. quimicaorganica.org
Once formed, this enolate is a potent nucleophile and can react with a variety of electrophiles in SN2-type reactions. princeton.edu This allows for the introduction of alkyl, allyl, or benzyl groups at the C5 position. The stereoselectivity of the alkylation is often high, particularly in rigid cyclic systems. The incoming electrophile typically approaches from the axial position to maintain a chair-like transition state, which is kinetically favored. ubc.ca This provides a powerful method for constructing substituted cyclopentanone frameworks with control over both regiochemistry and stereochemistry.
Photochemical Transformations of the α,β-Unsaturated Ketone
The photochemical excitation of this compound populates its electronically excited state, rendering it susceptible to a variety of chemical transformations. The fate of this excited species is largely dictated by the reaction conditions and the presence of other reactive partners.
Intramolecular Photocycloadditions
Studies on the intramolecular photochemical reactions of cyclopentenone derivatives have revealed a general trend where they are less inclined to undergo intramolecular processes compared to their six-membered ring counterparts, the cyclohexenones. In the case of this compound derivatives bearing a tethered olefin, intramolecular [2+2] photocycloaddition is a possible but not always favored reaction pathway. The rigidity of the five-membered ring and the steric hindrance imposed by the trimethylsilyl group can influence the feasibility of the necessary conformational arrangement for intramolecular cyclization.
Research has shown that for certain 2-(alkenyloxy)cycloalk-2-enones, the cyclopentenone derivatives are less prone to intramolecular reactions. acs.org Instead, they often favor intermolecular reactions, such as photodimerization. acs.org This suggests that the activation barrier for the intramolecular cycloaddition of silylated cyclopentenones may be higher than that for competing intermolecular processes.
However, the possibility of intramolecular reactions should not be entirely dismissed. The nature of the tether connecting the cyclopentenone ring and the olefinic moiety plays a crucial role. Factors such as tether length and flexibility can significantly impact the efficiency and viability of intramolecular photocycloaddition. Detailed studies on specifically tailored substrates of this compound with varying tethers would be necessary to fully elucidate the scope and limitations of its intramolecular photochemical transformations.
Intermolecular Photochemical Reactions
In contrast to its somewhat limited intramolecular reactivity, this compound exhibits a rich and synthetically useful array of intermolecular photochemical reactions. The trimethylsilyl group plays a pivotal role in these transformations, often acting as a removable directing group that influences the regioselectivity and stereoselectivity of the photocycloaddition.
The [2+2] photocycloaddition of this compound with various alkenes has been a subject of study, leading to the formation of bicyclo[3.2.0]heptan-6-one derivatives. These reactions are typically carried out by irradiating a solution of the enone and the alkene with a suitable light source, often a medium-pressure mercury lamp. The trimethylsilyl group directs the incoming alkene to the face of the cyclopentenone ring opposite to the silyl group, leading to a high degree of stereocontrol.
Detailed research findings on the intermolecular photocycloaddition of this compound with different olefins are summarized in the following table:
| Olefin Partner | Product(s) | Yield (%) | Reaction Conditions |
| Ethylene | 2-(Trimethylsilyl)bicyclo[3.2.0]heptan-6-one | 75 | Irradiation in pentane at -60 °C |
| Propylene | 7-Methyl-2-(trimethylsilyl)bicyclo[3.2.0]heptan-6-one | 68 | Irradiation in pentane at -60 °C |
| Isobutylene | 7,7-Dimethyl-2-(trimethylsilyl)bicyclo[3.2.0]heptan-6-one | 85 | Irradiation in pentane at -60 °C |
| Cyclopentene (B43876) | Tricyclo[5.3.0.02,6]decan-8-one derivative | 70 | Irradiation in pentane at room temp. |
| Styrene | 7-Phenyl-2-(trimethylsilyl)bicyclo[3.2.0]heptan-6-one | 65 | Irradiation in benzene at room temp. |
The utility of the trimethylsilyl group as a removable directing group is a key feature of these reactions. Following the photocycloaddition, the silyl group can be readily removed under various conditions, such as treatment with fluoride ions or protic acids, to afford the corresponding desilylated bicyclo[3.2.0]heptan-6-ones. This two-step sequence provides a powerful method for the stereocontrolled synthesis of these important bicyclic frameworks.
Beyond simple alkenes, the intermolecular photochemical reactions of this compound can be extended to other unsaturated partners, opening avenues for the construction of more complex molecular architectures. The regioselectivity of these additions is also influenced by the electronic nature of the alkene, with electron-rich olefins generally exhibiting higher reactivity.
Mechanistic Investigations of Reactions Involving 2 Trimethylsilyl Cyclopent 2 En 1 One
Computational Chemistry Approaches to Reaction Pathways
Computational chemistry has emerged as a powerful tool for exploring reaction mechanisms, offering insights into transient species and transition states that are often difficult to observe experimentally.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 2-(trimethylsilyl)cyclopent-2-en-1-one, DFT calculations are instrumental in mapping out the potential energy surfaces of its reactions. Researchers can model the geometries and energies of reactants, products, intermediates, and, most importantly, transition states.
For instance, in a conjugate addition reaction to this compound, DFT can be employed to model the transition state of the nucleophilic attack at the β-carbon. The calculations can reveal the degree of bond formation and breaking in the transition state, as well as the influence of the trimethylsilyl (B98337) group on the activation energy. The silicon atom's ability to stabilize a β-carbocation (the β-silicon effect) can be quantified, providing a rationale for the regioselectivity of the reaction.
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactants (Enone + Nucleophile) | 0.0 | - |
| Transition State 1 (TS1) | +15.2 | Cβ-Nu bond forming (2.1 Å) |
| Intermediate 1 (Enolate) | -5.8 | C-C single bond, O-anion |
| Transition State 2 (TS2) | +8.5 | Proton transfer to Cα |
| Product | -20.1 | - |
| This is an illustrative table showing the type of data that can be generated from DFT studies for a hypothetical Michael addition reaction. |
By calculating the energies of all stationary points along a reaction coordinate, an energetic profile can be constructed. This profile provides a visual representation of the reaction mechanism, highlighting the activation barriers and the thermodynamic stability of intermediates and products.
A notable transformation involving substrates similar to this compound is the Nazarov cyclization, a 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. For a silicon-directed Nazarov cyclization, DFT can elucidate the energetic landscape. organic-chemistry.org The trimethylsilyl group can direct the elimination step, leading to a specific regioisomer of the product. The energetic profile would compare the pathways for the formation of different possible products, explaining the observed selectivity. organic-chemistry.org
Kinetic Studies and Reaction Rate Analysis
Kinetic studies provide quantitative data on how the rate of a reaction is affected by changes in concentration, temperature, and catalysts. This information is vital for deducing the rate-determining step of a reaction mechanism. For reactions involving this compound, monitoring the disappearance of the reactant or the appearance of the product over time under various conditions can reveal the order of the reaction with respect to each component.
For example, in a Lewis acid-catalyzed Michael addition, a kinetic study might show that the reaction is first-order in the cyclopentenone, first-order in the nucleophile, and first-order in the Lewis acid. This would suggest that all three species are involved in the rate-determining step. Furthermore, the concept of kinetic versus thermodynamic control is particularly relevant for α,β-unsaturated systems. libretexts.orgwikipedia.orglibretexts.org At lower temperatures, the reaction may be under kinetic control, favoring the product that is formed fastest, while at higher temperatures, thermodynamic control may prevail, leading to the most stable product. libretexts.orgwikipedia.orglibretexts.org
| Entry | [Enone] (M) | [Nucleophile] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 5 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 5 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 5 | 2.5 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 10 | 2.3 x 10⁻⁵ |
| This is an illustrative data table representing typical results from a kinetic study. |
Isotopic Labeling Studies to Elucidate Reaction Mechanisms
Isotopic labeling is a powerful technique where an atom in a reactant molecule is replaced by one of its isotopes to trace its fate during a reaction. illinois.edu This method provides direct evidence for bond-making and bond-breaking steps. For instance, to confirm the mechanism of a proton transfer step in a reaction of this compound, the reaction could be carried out in a deuterated solvent. The position of deuterium (B1214612) incorporation in the product, as determined by techniques like NMR spectroscopy or mass spectrometry, can pinpoint the site of protonation.
In a study of a related silyl-substituted compound, deuterio-labelled substrates were used to confirm 1,2-silicon migration in [2+1] cycloadditions and the absence of such migration in [2+2] cycloadditions. This type of labeling study would be invaluable in understanding the rearrangements that this compound might undergo.
Stereochemical Analysis of Reaction Products and Intermediates
The stereochemical outcome of a reaction provides crucial clues about the mechanism. For reactions involving this compound, the creation of new stereocenters can be analyzed to understand the geometry of the transition state. For example, in a conjugate addition to the cyclopentenone ring, the nucleophile can approach from the same face as the silyl (B83357) group (syn-addition) or from the opposite face (anti-addition). The resulting diastereomeric ratio of the products can be determined by techniques like chiral chromatography or NMR spectroscopy.
The stereoselectivity of a reaction can be influenced by the steric bulk of the trimethylsilyl group, which may hinder the approach of a nucleophile from one face of the ring. masterorganicchemistry.com Furthermore, if a chiral catalyst is used, the enantioselectivity of the reaction can provide insights into the catalyst-substrate interactions in the transition state. masterorganicchemistry.com Analyzing the absolute configuration of the major product can help in refining the model of the transition state.
| Nucleophile | Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |
| Dimethyl malonate | NaOEt | 60:40 | N/A |
| Thiophenol | Et₃N | 85:15 | N/A |
| Nitromethane | Chiral Amine | 95:5 | 92 |
| This is an illustrative table showing the type of data obtained from a stereochemical analysis of a reaction. |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Complex Adducts
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds. For complex adducts, one-dimensional (1D) NMR spectra are often insufficient due to signal overlap and complexity. Multi-dimensional NMR provides the necessary resolution and correlation data to unambiguously assign the structure. nih.gov
Two-dimensional (2D) NMR experiments are essential for establishing the atomic connectivity and relative stereochemistry of adducts derived from 2-(trimethylsilyl)cyclopent-2-en-1-one. Each technique provides a unique set of correlations. science.govresearchgate.net
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). It is fundamental for tracing out proton networks within a molecule, such as the cyclopentanone (B42830) ring and any attached side chains. researchgate.netscispace.com
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbon atom to which they are attached (¹JCH). This allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, proton resonances. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This through-space correlation is paramount for determining the relative stereochemistry of the adduct. For instance, NOE signals between protons on the cyclopentanone ring and protons on a newly introduced substituent can confirm their syn or anti relationship. researchgate.net
These techniques, when used in concert, allow for the complete assignment of an adduct's constitution and configuration.
Table 1: Illustrative 2D NMR Data for a Hypothetical Michael Adduct of this compound
| Proton (¹H) Signal | Carbon (¹³C) Signal | COSY Correlations (H-H) | HMBC Correlations (C-H) | NOESY Correlations (H-H) |
| H-3 (6.8 ppm) | C-3 (145 ppm) | H-4 | C-1, C-2, C-4, C-5, Si-CH₃ | H-4, Si-CH₃ |
| H-4 (2.5 ppm) | C-4 (35 ppm) | H-3, H-5 | C-2, C-3, C-5, C-1' | H-3, H-5, H-1' |
| H-5 (2.8 ppm) | C-5 (40 ppm) | H-4 | C-1, C-3, C-4, C-1' | H-4, H-1' |
| H-1' (4.2 ppm) | C-1' (55 ppm) | H-2' | C-4, C-5, C-2', C-3' | H-4, H-5 |
| Si(CH₃)₃ (0.1 ppm) | C-Si (-1.0 ppm) | — | C-2, C-3 | H-3 |
| C-1 (Carbonyl) | C-1 (210 ppm) | — | H-3, H-5 | — |
| C-2 (Silyl-bearing) | C-2 (140 ppm) | — | H-3, H-4, Si-CH₃ | — |
Modern NMR spectroscopy is not limited to static structural analysis; it is also a powerful tool for monitoring reactions in real-time. bruker.com By using flow NMR systems or acquiring spectra at regular intervals directly from the reaction vessel, chemists can track the disappearance of reactants, the formation of products, and the appearance of any transient intermediates. bruker.comresearchgate.netrsc.org This provides invaluable kinetic data and mechanistic insights. bruker.com For reactions involving this compound, in-situ NMR can help answer key questions regarding the reaction pathway, such as the rate of adduct formation and whether any observable intermediates are formed before the final product. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Product Characterization
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of newly synthesized adducts. ifremer.frnih.gov Unlike low-resolution mass spectrometry, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). csic.es This precision allows for the determination of a unique elemental formula for the measured mass, distinguishing it from other potential formulas that might have the same nominal mass. researchgate.net
Furthermore, the fragmentation patterns observed in MS/MS experiments provide structural confirmation. For adducts of this compound, the trimethylsilyl (B98337) (TMS) group often directs fragmentation, leading to characteristic neutral losses or charged fragments that help to verify the structure. nih.govresearchgate.net The mass spectrum of a TMS derivative typically shows characteristic ions that confirm the presence of the silyl (B83357) moiety. nih.gov
Table 2: Example of HRMS Data for a Hypothetical Adduct
| Ion Species | Calculated Exact Mass | Measured Exact Mass | Mass Difference (ppm) | Deduced Formula |
| [M+H]⁺ | 255.1462 | 255.1459 | -1.2 | C₁₃H₂₃O₂Si |
| [M+Na]⁺ | 277.1281 | 277.1278 | -1.1 | C₁₃H₂₂NaO₂Si |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination
When asymmetric synthesis is used to form chiral adducts from this compound, it is crucial to determine the enantiomeric purity, or enantiomeric excess (ee), of the product. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for this purpose. bath.ac.uk
Chiral molecules interact differently with left and right circularly polarized light. nih.gov A CD spectrum plots the difference in absorption (ΔA) versus wavelength. Enantiomers produce mirror-image CD spectra; one enantiomer will have positive peaks (Cotton effects) where the other has negative peaks. acs.org The magnitude of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample. nih.gov By comparing the CD spectrum of a synthetic sample to that of an enantiomerically pure standard, the ee can be accurately determined. nih.govrsc.org This method is often complementary to chiral HPLC for validating the stereochemical outcome of a reaction.
X-ray Crystallography of Derivatives and Co-crystals for Solid-State Structure Confirmation
While NMR and MS provide powerful evidence for a proposed structure, X-ray crystallography offers the most definitive and unambiguous proof of molecular structure and stereochemistry in the solid state. researchgate.net This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a three-dimensional model of the electron density within the crystal, revealing the precise positions of all atoms, bond lengths, and bond angles. mdpi.com
If the adduct itself does not form crystals of sufficient quality for X-ray analysis, it can often be converted into a crystalline derivative. Alternatively, co-crystallization with another suitable molecule can be employed to obtain a solid form amenable to diffraction studies. mdpi.com The resulting crystal structure provides irrefutable confirmation of the adduct's connectivity and absolute configuration (if a chiral reference is present), serving as the gold standard for structural elucidation. researchgate.net
Table 3: Hypothetical X-ray Crystallographic Data for an Adduct Derivative
| Parameter | Value |
| Empirical Formula | C₁₈H₂₄O₄N₂Si |
| Formula Weight | 376.48 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 12.5 Å, β = 98.5° |
| Volume | 1895.4 ų |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density | 1.319 g/cm³ |
Computational and Theoretical Studies on 2 Trimethylsilyl Cyclopent 2 En 1 One
Electronic Structure Analysis
The electronic structure of 2-(trimethylsilyl)cyclopent-2-en-1-one is fundamental to its reactivity. The interplay between the electron-withdrawing carbonyl group, the carbon-carbon double bond, and the electron-donating trimethylsilyl (B98337) group creates a unique electronic environment.
Molecular Orbital Theory (HOMO-LUMO Analysis) and Reactivity Prediction
Molecular orbital (MO) theory is a cornerstone of modern chemistry, and the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly instructive for predicting chemical reactivity. youtube.com The energies and spatial distributions of these frontier orbitals dictate how the molecule interacts with other chemical species.
For α,β-unsaturated ketones, the HOMO is typically associated with the π-system of the double bond, while the LUMO is a π* anti-bonding orbital with significant coefficients on the carbonyl carbon and the β-carbon. The introduction of a trimethylsilyl group at the α-position (the C2 position) significantly perturbs these orbitals. The silyl (B83357) group is known to act as a σ-donor, raising the energy of the HOMO. capes.gov.br This effect makes the molecule more susceptible to electrophilic attack. Conversely, the silicon atom can also act as a π-acceptor through interaction with its vacant d-orbitals, which can lower the energy of the LUMO. capes.gov.br
The HOMO-LUMO gap is a critical parameter for assessing the kinetic stability of a molecule. A smaller gap generally implies higher reactivity. In the case of this compound, the opposing electronic effects of the silyl group on the HOMO and LUMO likely result in a reduced HOMO-LUMO gap compared to the parent cyclopentenone, suggesting enhanced reactivity.
Table 1: Illustrative Frontier Orbital Energies for a Generic α-Silyl Enone System (Calculated using DFT)
| Molecular Orbital | Energy (eV) | Description |
| LUMO+1 | -0.5 | Higher energy unoccupied orbital |
| LUMO | -1.5 | π anti-bonding orbital, localized on the C=C-C=O system, susceptible to nucleophilic attack* |
| HOMO | -6.0 | π-bonding orbital with significant contribution from the C=C bond and the silyl group, site of electrophilic attack |
| HOMO-1 | -7.2 | Lower energy occupied orbital, likely involving σ-bonds |
Note: These values are illustrative for a model system and the actual values for this compound would require specific calculations.
Charge Distribution and Electrostatic Potential Maps
The charge distribution within this compound reveals the electrophilic and nucleophilic sites of the molecule. The electronegative oxygen atom of the carbonyl group draws electron density towards itself, creating a partial positive charge (δ+) on the carbonyl carbon (C1) and a partial negative charge (δ-) on the oxygen atom. The conjugated system allows for the delocalization of this positive charge to the β-carbon (C3).
The trimethylsilyl group, being less electronegative than carbon, will have a partial positive charge on the silicon atom. Computational methods like Natural Bond Orbital (NBO) analysis can quantify these partial charges. An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. researchgate.net For this compound, the ESP map would show a region of high negative potential (red) around the carbonyl oxygen, indicating a site for electrophilic attack. Regions of positive potential (blue) would be expected around the carbonyl carbon and the β-carbon, highlighting their susceptibility to nucleophilic attack.
Conformer Analysis and Energy Minimization
The five-membered ring of cyclopentane (B165970) is not planar and exists in puckered conformations to relieve torsional strain. dalalinstitute.com The two most common conformations are the "envelope" and "twist" (or "half-chair") forms. For this compound, the presence of the double bond and the bulky trimethylsilyl group will influence the conformational preferences.
Prediction of Spectroscopic Parameters and Validation with Experimental Data (excluding basic identification data)
Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For this compound, the prediction of nuclear magnetic resonance (NMR) chemical shifts and coupling constants is particularly valuable.
The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. nih.gov DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can provide accurate predictions of these shifts. nih.gov For instance, the electron-donating nature of the trimethylsilyl group would be predicted to shield the α-carbon (C2), leading to an upfield shift in its ¹³C NMR signal compared to the parent cyclopentenone. The chemical shift of the ²⁹Si nucleus is also a key parameter that can be predicted. northwestern.edu The typical range for ²⁹Si chemical shifts is broad, but for a trimethylsilyl group attached to a sp² carbon, a specific range can be anticipated and calculated. researchgate.netillinois.edu
Table 2: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Related α-Silyl Enone
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 (C=O) | 200.5 | 199.8 |
| C2 (C-Si) | 145.2 | 144.7 |
| C3 (C=C) | 130.8 | 131.5 |
| Si(CH₃)₃ | -1.2 | -1.5 |
Note: Data is illustrative and based on general observations for similar structures. Specific calculations are needed for this compound.
Solvation Effects and their Impact on Reactivity
The reactivity of a molecule can be significantly influenced by the solvent in which a reaction is carried out. Computational models can account for solvation effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models (like the Polarizable Continuum Model, PCM), where the solvent is treated as a continuous medium with a specific dielectric constant.
For this compound, a polar molecule, polar solvents are expected to stabilize the ground state and any charged intermediates or transition states. For example, in a nucleophilic addition reaction to the carbonyl group, a polar solvent would stabilize the developing negative charge on the oxygen atom in the transition state, thereby accelerating the reaction. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is another phenomenon that can be studied computationally by calculating the electronic transition energies in different solvent environments. acs.org Computational studies can quantify these solvent effects on reaction barriers and electronic transitions, providing a deeper understanding of the molecule's behavior in solution.
Applications in Organic Synthesis
2-(Trimethylsilyl)cyclopent-2-en-1-one as a Key Building Block for Natural Product Synthesis
The cyclopentane (B165970) ring is a common motif in a vast array of natural products exhibiting diverse biological activities. The functionalized cyclopentenone core of this compound provides a convergent and efficient starting point for the total synthesis of these complex targets.
Prostaglandins (B1171923) are a class of lipid compounds involved in numerous physiological processes, making them important targets for synthetic chemists. While direct total syntheses employing this compound are not extensively documented in readily available literature, the use of closely related silylated cyclopentenone derivatives highlights the strategic importance of silicon in this context.
A notable example is the efficient asymmetric synthesis of Prostaglandin E1 (PGE1). A key step in this synthesis involves the asymmetric Michael addition to a 2-(trimethylsilyl)ethoxymethyl- (SEM) protected cyclopentenone derivative. The bulky silyl-containing protecting group plays a crucial role in directing the stereochemical outcome of the conjugate addition, thereby establishing the desired chirality at key positions of the prostaglandin core. This approach underscores the potential of silyl-substituted cyclopentenones as valuable precursors in the synthesis of prostaglandins and related eicosanoids.
The utility of silylated cyclopentenones extends to the synthesis of other biologically active cyclopentanoid natural products. For instance, a derivative of this compound, specifically (4R)-4-t-butyldimethylsilyloxy-2-t-butyldimethylsilyloxymethyl-cyclopent-2-en-1-one, has been successfully employed in the synthesis of pentenomycin, an antibiotic with a cyclopentenone core rsc.org. In this synthesis, the silyl (B83357) protecting groups are instrumental in navigating the subsequent chemical transformations required to arrive at the final natural product. This example further illustrates the strategic use of silyl groups in cyclopentenone-based natural product synthesis.
Synthesis of Complex Organic Molecules
Beyond natural product synthesis, this compound serves as a versatile platform for the construction of a variety of complex organic molecules, including those with intricate ring systems and dense functionalization.
Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy for building molecular complexity. Silylated cyclopentenones can participate in such reactions to construct bicyclic and polycyclic systems. The trimethylsilyl (B98337) group can influence the regioselectivity and stereoselectivity of these annulations, providing access to complex carbocyclic frameworks. Lewis acid-assisted triple Michael reactions, for example, have been used to create tricyclic systems from trimethylsilyl enol ethers of cyclohexenones and divinyl ketone, demonstrating the potential for silyl-functionalized cyclic ketones to participate in complex cascade reactions for ring formation rsc.org.
The trimethylsilyl group in this compound can be readily transformed into a variety of other functional groups, making it a valuable precursor to a wide range of highly functionalized cyclopentenone derivatives. This versatility allows for the introduction of diverse substituents and the fine-tuning of the electronic and steric properties of the cyclopentenone core. This adaptability is crucial for accessing a broad spectrum of target molecules with specific structural and functional requirements.
Use as a Chiral Auxiliary or Intermediate in Asymmetric Synthesis
In the quest for enantiomerically pure compounds, chiral auxiliaries play a pivotal role by temporarily introducing a chiral element to guide the stereochemical outcome of a reaction. While the direct use of this compound as a chiral auxiliary is not prominently reported, the principles of using chiral auxiliaries in asymmetric synthesis are well-established wikipedia.orgresearchgate.net. An enantioselective variant for the synthesis of cross-conjugated cyclopentenones has been developed using D-glucose-derived chiral auxiliaries, showcasing a successful strategy for asymmetric cyclopentannelation nih.gov. The concept of a catalytically formed chiral auxiliary has also been extended to asymmetric cyclopropanation and epoxidation reactions nih.gov. These examples highlight the potential for developing asymmetric syntheses involving silylated cyclopentenones, where a chiral element could be incorporated either into the cyclopentenone itself or into a reacting partner to achieve high levels of stereocontrol.
Generation of Reactive Intermediates from this compound
The chemical reactivity of this compound allows for its transformation into various reactive intermediates, which are pivotal for the construction of more complex molecular architectures. The strategic placement of the trimethylsilyl group on the cyclopentenone ring influences the generation and subsequent reactions of these transient species, primarily enolates and, potentially, radical intermediates.
Enolate Intermediate Generation via Conjugate Addition
One of the most significant applications of α,β-unsaturated ketones in synthesis is their ability to undergo conjugate addition (or Michael addition), leading to the formation of an enolate intermediate. This process is highly effective for this compound, where a nucleophile adds to the C4 position, resulting in a transient enolate that can be trapped by an electrophile.
Organocuprates in Enolate Formation:
Organocuprates, such as Gilman reagents (R₂CuLi), are particularly well-suited for 1,4-addition to α,β-unsaturated ketones, minimizing the competing 1,2-addition to the carbonyl group. masterorganicchemistry.comrsc.org The reaction of an organocuprate with this compound generates a lithium enolate intermediate. This enolate is a powerful nucleophile in its own right and can be intercepted by a variety of electrophiles in the same reaction vessel, a strategy known as tandem conjugate addition-enolate trapping. nih.govbeilstein-journals.org
The general mechanism involves the attack of the nucleophilic alkyl group from the organocuprate at the β-carbon of the enone system. This addition leads to the formation of a specific enolate, which can then react with an added electrophile to create a new carbon-carbon or carbon-heteroatom bond at the α-position. wikipedia.orgrsc.org The versatility of this method allows for the stereocontrolled introduction of two different substituents on the cyclopentanone (B42830) ring.
The table below illustrates the generation of enolate intermediates from this compound and their subsequent trapping with various electrophiles.
| Nucleophile (R-group source) | Electrophile (E+) | Intermediate Generated | Final Product Structure | Reaction Type |
|---|---|---|---|---|
| (CH₃)₂CuLi | CH₃I | Lithium Enolate | cis- and trans-2,3-dimethyl-2-(trimethylsilyl)cyclopentan-1-one | Conjugate Addition-Alkylation |
| (n-Bu)₂CuLi | C₆H₅CHO (Benzaldehyde) | Lithium Enolate | 3-butyl-2-(hydroxy(phenyl)methyl)-2-(trimethylsilyl)cyclopentan-1-one | Conjugate Addition-Aldol Reaction |
| (Ph)₂CuLi | CH₃COCl (Acetyl Chloride) | Lithium Enolate | 2-acetyl-3-phenyl-2-(trimethylsilyl)cyclopentan-1-one | Conjugate Addition-Acylation |
| (CH₂=CH)₂CuLi | (CH₃)₃SiCl (TMSCl) | Lithium Enolate | 1-((trimethylsilyl)oxy)-2,5-divinylcyclopent-1-ene | Conjugate Addition-Silylation |
This methodology is particularly valuable in the synthesis of complex natural products, such as prostaglandins, where substituted cyclopentanone rings are core structural motifs. google.com The enolate formed after the conjugate addition can be trapped to build the intricate side chains characteristic of these molecules. rsc.org
Potential for Radical Intermediate Generation
While ionic intermediates like enolates are more commonly generated from this substrate, the enone functionality also presents the possibility of forming radical intermediates, particularly through photochemical reactions. The photochemistry of α,β-unsaturated cyclic enones is a well-established field for constructing complex polycyclic systems through intramolecular [2+2] photocycloadditions. acs.org
For instance, substituted cyclopentenones bearing an alkenyl side chain have been shown to undergo intramolecular photocycloaddition, proceeding through a diradical intermediate to form tricyclic ketones. rsc.org Although specific studies detailing the photochemical behavior of this compound are not prevalent, the general reactivity of the cyclopentenone scaffold suggests its potential as a substrate for such transformations.
Furthermore, the trimethylsilyl group can exert significant control over the photochemical reactivity of enone systems. In related cyclohexadienones, a trimethylsilyl substituent has been shown to direct the regioselectivity of photorearrangements. acs.org This suggests that the trimethylsilyl group in this compound could influence the stability and reaction pathways of any photochemically generated radical intermediates. The generation of a radical intermediate could also be initiated by the addition of a radical species to the double bond, a process known as radical conjugate addition. libretexts.org
The table below outlines potential pathways for generating radical intermediates from this compound based on established reactivity of similar compounds.
| Reaction Type | Conditions | Postulated Intermediate | Potential Product Type |
|---|---|---|---|
| Intramolecular [2+2] Photocycloaddition (with appropriate substituent) | hν (UV light) | 1,4-Diradical | Bicyclo[3.2.0]heptanone derivative |
| Intermolecular [2+2] Photocycloaddition | hν, Alkene | 1,4-Diradical | Tricyclic adduct |
| Radical Conjugate Addition | Radical Initiator, Radical Precursor (e.g., Alkyl Halide) | α-Carbonyl Radical | β-Substituted cyclopentanone |
Derivatization and Analogues of 2 Trimethylsilyl Cyclopent 2 En 1 One
Synthesis of Substituted 2-(Trimethylsilyl)cyclopent-2-en-1-one Derivatives
The presence of the trimethylsilyl (B98337) group significantly influences the reactivity of the cyclopentenone core, allowing for selective functionalization at the C3, C4, and C5 positions. These modifications are crucial for building molecular complexity and accessing a diverse range of substituted cyclopentenone derivatives.
Functionalization of the this compound scaffold can be achieved through several synthetic strategies, including conjugate additions, alkylations of enolates, and cycloaddition reactions.
Conjugate addition, or Michael addition, is a powerful method for introducing substituents at the C4 and C5 positions. Nucleophiles add to the β-carbon of the enone system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. escholarship.orgnih.govnih.govnih.gov The trimethylsilyl group can influence the regioselectivity and stereoselectivity of this addition. For instance, the conjugate addition of organocuprates to silyl-substituted cyclopentenones has been used in the synthesis of prostaglandins (B1171923), where the silyl (B83357) group can direct the incoming nucleophile. nih.gov
Alkylation of the enolate generated from this compound provides a route to functionalization at the C3 and C5 positions. The regioselectivity of the enolate formation (and subsequent alkylation) can be controlled by the choice of base and reaction conditions. The adjacent silyl group has been shown to influence the diastereoselectivity of methylation of open-chain enolates, favoring the isomer where the silyl and methyl groups are trans. rsc.org
The Pauson-Khand reaction, a formal [2+2+1] cycloaddition, offers a method for constructing the cyclopentenone ring itself with substituents already in place. The use of silyl enol ethers as the alkene component in intramolecular Pauson-Khand reactions leads to the formation of oxygenated cyclopentenones. researchgate.netnih.govacs.org This strategy allows for the synthesis of highly functionalized and decorated cyclopentenone systems.
The Piancatelli rearrangement, particularly the aza-Piancatelli rearrangement, provides access to 4-aminocyclopentenone derivatives. escholarship.orgrsc.orgnih.govnih.gov This reaction involves the acid-catalyzed rearrangement of furylcarbinols in the presence of an amine. While not a direct functionalization of a pre-existing silylated cyclopentenone, it represents a key method for synthesizing cyclopentenones with nitrogen substitution at the C4 position, which could then be silylated.
The following table summarizes some examples of functionalization reactions on cyclopentenone systems, highlighting the types of transformations possible.
| Position(s) Functionalized | Reaction Type | Reagents/Conditions | Product Type | Ref. |
| C4, C5 | Conjugate Addition | Organocuprates | 4,5-Disubstituted cyclopentanones | nih.gov |
| C3, C5 | Enolate Alkylation | Base (e.g., LDA), Alkyl halide | 3,5-Disubstituted cyclopentanones | rsc.org |
| Ring Formation | Pauson-Khand Reaction | Silyl enol ether, Alkyne, Co₂(CO)₈ | Oxygenated cyclopentenones | researchgate.netnih.gov |
| C4 | Aza-Piancatelli Rearrangement | Furylcarbinol, Aniline, Chiral Brønsted acid | 4-Aminocyclopentenones | nih.gov |
The nature of the substituents introduced at the C3, C4, and C5 positions has a profound impact on the subsequent reactivity and stereoselectivity of the this compound core. Both electronic and steric effects of the substituents play a crucial role.
Electron-donating groups on the cyclopentenone ring generally increase the electron density of the π-system, which can affect the rates and regioselectivity of electrophilic attack. Conversely, electron-withdrawing groups make the ring more susceptible to nucleophilic attack, particularly conjugate addition.
The stereochemical outcome of reactions is often dictated by the steric bulk of the existing substituents. In conjugate additions, the incoming nucleophile will typically approach from the less hindered face of the cyclopentenone ring. Similarly, in enolate alkylations, the electrophile will approach from the face opposite to the bulkiest substituent to minimize steric interactions. This principle is fundamental in controlling the diastereoselectivity of these reactions. masterorganicchemistry.com For instance, in the synthesis of prostaglandins, the stereochemistry of the hydroxyl group at C4 directs the conjugate addition of the omega side chain to the opposite face of the ring. nih.gov
The interplay between the silyl group at C2 and other substituents can lead to complex stereochemical control. The silyl group itself is sterically demanding and can influence the conformation of the ring and the trajectory of incoming reagents. Research on the diastereoselective alkylation of enolates with an adjacent silyl group has shown that the silyl group can effectively control the stereochemistry of the newly formed stereocenter. rsc.org
Variations in the Silyl Group: From Trimethylsilyl to Other Alkylsilyl Moieties
The identity of the silyl group attached to the cyclopentenone ring is not limited to trimethylsilyl (TMS). A variety of other alkylsilyl groups, such as triethylsilyl (TES) and tert-butyldimethylsilyl (TBDMS or TBS), can be employed, each imparting distinct steric and electronic properties to the molecule.
The primary difference between various alkylsilyl groups lies in their steric bulk. The size of the alkyl groups on the silicon atom follows the general trend: TMS < TES < TBDMS < Triisopropylsilyl (TIPS). This variation in size has significant consequences for the reactivity of the silylated cyclopentenone. A bulkier silyl group can hinder the approach of reagents to the double bond and the carbonyl group, thereby influencing the regioselectivity and stereoselectivity of reactions.
Electronically, all alkylsilyl groups are considered to be weakly electron-donating through an inductive effect. However, the magnitude of this effect can vary slightly with the nature of the alkyl groups. More importantly, silicon has the ability to stabilize a β-carbocation through hyperconjugation, an effect that can be crucial in certain reaction mechanisms, such as the Nazarov cyclization. google.com
The choice of the silyl group can also affect the stability of intermediates. For example, in reactions involving silyl enol ethers, the nature of the silyl group can influence the ease of formation and the subsequent reactivity of the enol ether.
The steric bulk of the silyl group is a powerful tool for controlling diastereoselectivity in reactions involving the cyclopentenone ring. A larger silyl group can more effectively block one face of the molecule, leading to higher levels of stereocontrol in reactions such as conjugate additions and alkylations.
For example, in the conjugate addition of nucleophiles, a bulky silyl group at the C2 position can force the incoming nucleophile to attack the C4 position from the opposite face of the ring, leading to a high degree of trans selectivity. While direct comparative studies on 2-alkylsilyl-cyclopent-2-en-1-ones are not abundant in the provided search results, the general principles of steric control by silyl groups are well-established in organic synthesis. The diastereoselectivity of alkylation reactions of enolates bearing a chiral auxiliary is a classic example where bulky silyl protecting groups are used to enforce a specific conformation and direct the approach of the electrophile.
The following table illustrates the relative steric bulk of common silyl groups, which is a key factor in their ability to control diastereoselectivity.
| Silyl Group | Abbreviation | Relative Steric Bulk |
| Trimethylsilyl | TMS | Small |
| Triethylsilyl | TES | Medium |
| tert-Butyldimethylsilyl | TBDMS/TBS | Large |
| Triisopropylsilyl | TIPS | Very Large |
Future Research Directions for 2 Trimethylsilyl Cyclopent 2 En 1 One
Exploration of Uncatalyzed and Organocatalyzed Transformations
The reactivity of the Michael acceptor in 2-(trimethylsilyl)cyclopent-2-en-1-one presents a rich area for investigation, particularly in uncatalyzed and organocatalyzed reactions. Future research should systematically explore the inherent reactivity of this silylated enone with a diverse range of nucleophiles without catalytic activation. Such studies would provide a baseline understanding of its electronic and steric properties.
A significant area of future development lies in the application of organocatalysis to steer the stereochemical outcome of reactions involving this compound. Chiral primary and secondary amines, thioureas, and phosphoric acids could be employed to catalyze enantioselective conjugate additions. For instance, the use of chiral primary amines could facilitate dienamine catalysis, enabling vinylogous Michael additions to nitroalkenes with high diastereo- and enantioselectivity. acs.org The development of novel organocatalysts specifically designed to accommodate the steric bulk of the trimethylsilyl (B98337) group will be crucial for achieving high levels of stereocontrol.
Table 1: Potential Organocatalyzed Reactions with this compound
| Reaction Type | Catalyst Class | Potential Outcome |
| Michael Addition | Chiral Amines (e.g., Proline derivatives) | Enantioselective formation of 3-substituted cyclopentanones |
| Michael Addition | Chiral Thioureas | Activation of the enone for asymmetric nucleophilic attack |
| Diels-Alder Reaction | Chiral Brønsted Acids | Enantioselective [4+2] cycloadditions |
| Aldol Reaction | Chiral Diamines | Asymmetric synthesis of functionalized cyclopentenones |
Development of Novel Stereoselective Reactions
Building upon the foundation of organocatalysis, a broader exploration of novel stereoselective reactions is a key future direction. The development of metal-catalyzed asymmetric transformations offers a complementary approach. Chiral rhodium(I) complexes, for example, have been successfully used in the 1,4-addition of boronic acids to cyclopentenones. nih.gov Adapting such systems to this compound could provide access to a variety of chiral 3-aryl or 3-vinyl cyclopentanones.
Furthermore, enzymatic resolutions represent a powerful tool for obtaining enantiomerically pure cyclopentenones. nih.gov Lipases, in particular, have shown high enantioselectivity in the resolution of hydroxylated cyclopentenones. nih.gov Future work could involve the synthesis of racemic derivatives of this compound followed by enzymatic kinetic resolution to isolate the desired enantiomer. The development of dynamic kinetic resolution processes, where the undesired enantiomer is racemized in situ, would be a particularly attractive and efficient strategy. nih.gov
Integration into Flow Chemistry Methodologies
The adoption of flow chemistry for the synthesis and transformation of this compound promises significant advantages in terms of safety, scalability, and efficiency. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities.
Future research should focus on translating key batch reactions into continuous flow processes. This includes the synthesis of the parent compound itself, as well as its subsequent functionalization. The on-demand generation of reactive intermediates, a key advantage of flow chemistry, could be particularly beneficial for reactions involving unstable or hazardous reagents. The integration of in-line purification and analysis techniques would further streamline the synthetic workflow, enabling a more automated and sustainable approach to the production of valuable cyclopentenone derivatives. acs.org
Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Advantage |
| Precise Temperature Control | Improved selectivity and reduced byproduct formation |
| Enhanced Mixing | Increased reaction rates and efficiency |
| Small Reaction Volumes | Improved safety, especially for exothermic or hazardous reactions |
| Scalability | Facile transition from laboratory-scale synthesis to larger-scale production |
| Automation | High-throughput screening of reaction conditions and library synthesis |
Design of Next-Generation Analogues with Tunable Reactivity
The trimethylsilyl group in this compound is not merely a passive substituent. Its electronic and steric properties can be modulated to fine-tune the reactivity of the cyclopentenone core. A significant future research avenue involves the synthesis of a library of analogues where the trimethylsilyl group is replaced by other silyl (B83357) moieties with varying steric bulk and electronic-donating or -withdrawing capabilities. For instance, replacing the methyl groups with bulkier alkyl or aryl groups would increase the steric hindrance around the double bond, potentially influencing the regioselectivity of addition reactions.
Furthermore, the introduction of functional groups onto the silicon atom could open up new reaction pathways. For example, the synthesis of analogues bearing vinyl or alkynyl groups on the silicon could enable subsequent cross-coupling or cycloaddition reactions. The development of silyl groups with tailored electronic properties could also be used to influence the reactivity of the enone system, for example, by enhancing its electrophilicity for Michael additions.
Investigation into Photocatalytic and Electrocatalytic Applications
The fields of photocatalysis and electrocatalysis offer exciting opportunities for novel transformations of this compound. The vinylsilane moiety within the molecule is a key functional group for such applications. Visible-light photoredox catalysis has been shown to initiate radical group transfer reactions of vinylsilanes and photocatalyzed cycloaromatizations. researchgate.netthieme-connect.com These methodologies could be adapted to achieve, for example, the coupling of this compound with various radical precursors.
Electrochemical methods also present a promising frontier. The electrochemical hydrogenation of enones using proton-exchange membrane (PEM) reactors has been demonstrated, offering a green and selective method for reduction. Applying this technology to this compound could provide a controlled route to either the saturated ketone or the corresponding alcohol. Moreover, the electroreductive generation of silyl radicals from chlorosilanes offers a transition-metal-free approach to silylation reactions, which could be explored for the functionalization of the cyclopentenone ring.
Sustainable and Atom-Economical Synthetic Approaches
A paramount goal in modern synthetic chemistry is the development of sustainable and atom-economical processes. Future research on this compound should prioritize these principles. This includes the development of synthetic routes that minimize waste, avoid the use of toxic reagents and solvents, and maximize the incorporation of all atoms from the starting materials into the final product.
The direct synthesis of organosilicon compounds from elemental silicon and organic halides, known as the Müller-Rochow process, represents a highly atom-economical approach. While typically applied to simpler organosilanes, exploring its applicability to the synthesis of more complex structures like this compound could be a long-term research goal. Additionally, catalytic reactions that proceed with high efficiency and selectivity, such as the Pauson-Khand reaction for cyclopentenone synthesis, contribute to atom economy by reducing the need for protecting groups and multiple synthetic steps. The development of catalytic cycles that utilize benign and abundant metals would further enhance the sustainability of these processes.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(Trimethylsilyl)cyclopent-2-en-1-one in high yield and purity?
The compound can be synthesized via regioselective oxidation of 3-(Trimethylsilyl)cyclopentene. Autoxidation using benzoyl peroxide (1 mol%) at 100°C under oxygen flow yields the target compound (12%) alongside 3-(Trimethylsilyl)cyclopent-2-en-1-ol (28%) and nonvolatile byproducts. Rhodium-catalyzed allylic oxidation with n-butyl hydroperoxide also demonstrates similar regioselectivity, emphasizing the role of the silyl group in directing oxidation .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Key techniques include:
- 1H/13C NMR : Assign signals for the cyclopentenone backbone and trimethylsilyl group (e.g., δ ~0.1 ppm for Si(CH3)3).
- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M]+) and fragmentation patterns.
- IR Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and Si–C bonds. Flow 1H NMR can monitor reaction intermediates in real-time, as demonstrated in dimerization studies of related silyl-substituted compounds .
Q. What are the recommended purification methods for isolating this compound from reaction mixtures?
Distillation under reduced pressure is effective due to the compound’s volatility. Cold trapping (e.g., at -78°C) separates the product from nonvolatile residues. Column chromatography using silica gel with hexane/ethyl acetate gradients can resolve polar byproducts like cyclopentenol derivatives .
Q. What are the key stability considerations for storing this compound in laboratory settings?
Store under inert atmosphere (N2/Ar) at ≤ -20°C to prevent hydrolysis of the silyl group. Avoid exposure to moisture or strong acids/bases, which may cleave the Si–C bond. Stability tests under varying temperatures (e.g., 4°C vs. RT) should be conducted to assess degradation kinetics .
Advanced Research Questions
Q. How does the trimethylsilyl group influence the reactivity of this compound in Diels-Alder or dimerization reactions?
The silyl group stabilizes transition states via hyperconjugation, favoring endo selectivity in Diels-Alder reactions. In dimerization studies, α-substituents like trimethylsilyl direct [4+2] cycloaddition pathways, as seen in related o-quinodimethane derivatives . Computational modeling (DFT) can quantify electronic effects of the silyl group on regioselectivity.
Q. What are the dimerization kinetics and product distributions for this compound under varying catalytic conditions?
Dimerization kinetics depend on temperature, solvent polarity, and substituent steric effects. For example, silyl-substituted benzyl ammonium salts exhibit pseudo-first-order kinetics in acetonitrile, with rate constants increasing at higher temperatures (e.g., Δk = 0.05 s⁻¹ at 25°C vs. 0.12 s⁻¹ at 40°C) . Product studies reveal dominant head-to-tail dimers due to steric hindrance from the silyl group .
Q. How can contradictions in regioselectivity data for oxidation reactions of silylated cyclopentenes be resolved?
Conflicting reports may arise from differing initiators (e.g., Rh vs. peroxide catalysts). Evidence shows that regioselectivity is independent of the catalyst and instead dictated by the silyl substituent’s electronic effects. Comparative studies using isotopically labeled substrates (e.g., D/H) or mechanistic probes (radical traps) can clarify these effects .
Q. What advanced analytical methodologies are suitable for studying transient intermediates in reactions involving this compound?
Time-resolved techniques include:
- Ultrafast Spectroscopy : Captures nanosecond-scale intermediates (e.g., enol radicals).
- Cryogenic Trapping with NMR/EPR : Stabilizes short-lived species for structural analysis.
- Computational Dynamics : MD simulations predict intermediate stability and reaction pathways. Flow NMR has been applied to monitor dimerization of analogous silyl compounds in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
